4-(2-Bromophenyl)-4-oxobutyric acid

Total Synthesis Alkaloid Synthesis Heterocyclic Chemistry

Researchers attempting heterocycle synthesis with meta- or para-bromo positional isomers risk failed electrocyclization and irreproducible data. 4-(2-Bromophenyl)-4-oxobutyric acid (CAS 898765-21-4) is the optimal documented starting material for trigonoine B total synthesis and N-substituted 4-aminopyrrolo[2,3-c]quinoline frameworks. • Essential ortho-bromo configuration enables key electrocyclization unattainable with meta/para isomers • Distinct pKa (4.39) and LogP (1.7) profile for SAR differentiation from meta-isomer (pKa 4.49, LogP 2.0) • Reactive C-Br bond facilitates Suzuki, Heck, and Pd-catalyzed cross-couplings

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 898765-21-4
Cat. No. B1343546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-4-oxobutyric acid
CAS898765-21-4
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCC(=O)O)Br
InChIInChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
InChIKeyQMUGQPABWDUBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)-4-oxobutyric Acid Profile


4-(2-Bromophenyl)-4-oxobutyric acid (CAS 898765-21-4), also known as 2-bromo-γ-oxobenzenebutanoic acid, is a γ-keto acid derivative characterized by an ortho-brominated phenyl ring . With a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol, it possesses a pKa of 4.39 ± 0.17 (predicted) . This compound is a versatile small-molecule scaffold utilized in academic and industrial research settings for the synthesis of complex heterocyclic systems, including biologically relevant alkaloids [1].

Synthesis of pyrrolo[2,3-c]quinoline alkaloids
Ortho-bromo substitution supports specific electrocyclization
γ-Keto acid scaffold for heterocyclic chemistry

4-(2-Bromophenyl)-4-oxobutyric Acid Substitution Risks


While 4-(2-bromophenyl)-4-oxobutyric acid belongs to a class of brominated γ-keto acids, its specific ortho-bromine substitution pattern confers unique steric and electronic properties that are not interchangeable with its para- (CAS 6340-79-0) or meta- (CAS 62903-13-3) bromo analogs. These positional isomers can lead to significantly different reaction outcomes and biological activities [1]. The electron-withdrawing ortho-bromo substituent directly influences the reactivity of the ketone and carboxylic acid moieties, affecting critical parameters such as oxidation kinetics and cyclization pathways [2]. For researchers, substituting this compound with a positional isomer without validation risks synthetic failure or irreproducible data, leading to wasted resources and compromised project timelines .

Positional isomer mismatch Meta- or para-bromo isomers may shift reactivity and key transformation outcomes
Electronic / steric profile change Ortho-EWG and steric effects alter oxidation kinetics and cyclization pathways

4-(2-Bromophenyl)-4-oxobutyric Acid Comparative Evidence


Ortho-Bromo Advantage in Trigonoine B Synthesis

4-(2-Bromophenyl)-4-oxobutyric acid is a uniquely enabling building block for constructing the pyrrolo[2,3-c]quinoline framework found in the natural product trigonoine B. In a published total synthesis, this specific ortho-bromo γ-keto acid is reacted with diphenylphosphoryl azide and triethylamine in toluene for 0.5 h to generate the key intermediate [1]. This specific transformation, which proceeds via an electrocyclization of a 2-(pyrrol-3-yl)benzene carbodiimide intermediate, is facilitated by the ortho-substitution pattern [2]. Neither the meta- (CAS 62903-13-3) nor para- (CAS 6340-79-0) bromo analogs have been reported to successfully undergo this same transformation to yield the required N-substituted 4-aminopyrrolo[2,3-c]quinoline core.

Synthetic utility
Head-to-head
Enables 6-step total synthesis of trigonoine B; meta- and para-bromo isomers not reported for this route
Supports pyrroloquinoline alkaloid synthesis
Reported yield 9.2%, toluene, 0.5 h
Total Synthesis Alkaloid Synthesis Heterocyclic Chemistry

Physicochemical Differences from Analogs

The ortho-bromo substitution pattern on 4-(2-bromophenyl)-4-oxobutyric acid results in distinct physicochemical properties compared to its meta and para analogs. Specifically, the target compound exhibits a predicted pKa of 4.39 ± 0.17, while its meta-isomer (CAS 62903-13-3) is predicted to have a higher pKa of 4.49 ± 0.17 . This difference arises from the ortho-substituent's greater influence on the carboxylic acid's electronic environment. Furthermore, the ortho-isomer has a predicted LogP of 1.7, which contrasts with the meta-isomer's predicted XLogP3 of 2.0 [1].

Physicochemical profile
Context-dependent
Predicted pKa 4.39 vs. 4.49 (meta); predicted LogP 1.7 vs. 2.0 (meta)
May influence ADME profiling in lead series
Computational estimates; experimental confirmation advised
Physicochemical Profiling Drug Design ADME Prediction

Oxidation Reactivity: Ortho-Bromo Effect

The position of the bromo substituent is a critical determinant of oxidation kinetics in substituted 4-oxo-4-arylbutanoic acids. A kinetic study on the acid bromate oxidation of this class of compounds established a clear order of reactivity based on the electronic nature of the substituent [1]. While the ortho-substituted 4-(2-bromophenyl) isomer was not directly part of that specific data set, the study demonstrated that electron-withdrawing groups (EWGs) like bromine significantly retard reaction rates compared to electron-donating groups (EDGs). The ortho position exerts a stronger inductive electron-withdrawing effect (-I) and a potential steric influence compared to the para position. This implies that 4-(2-bromophenyl)-4-oxobutyric acid would exhibit a different, and likely slower, oxidation rate than its para-bromo counterpart (CAS 6340-79-0) under identical conditions [2].

Oxidation reactivity
Class-level
Ortho-bromo EWG may retard acid bromate oxidation rate relative to para-substituted analogs
Reactivity profile requires experimental validation
Class-level inference from substituent effect studies
Reaction Kinetics Mechanistic Studies Oxidation Chemistry

Cross-Coupling: Ortho-Bromo vs. Ortho-Chloro

When considering halogenated γ-keto acid building blocks for cross-coupling reactions, the choice between bromine and chlorine is critical. 4-(2-Bromophenyl)-4-oxobutyric acid (CAS 898765-21-4) possesses an ortho-bromine, which is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to chlorine [1]. In contrast, its direct ortho-chloro analog, 4-(2-chlorophenyl)-4-oxobutyric acid (CAS 106263-50-7), has a stronger C-Cl bond (bond dissociation energy of ~402 kJ/mol vs. ~339 kJ/mol for C-Br) [2]. This fundamental difference means the bromo compound undergoes oxidative addition with Pd(0) catalysts more readily and under milder conditions, making it a more versatile and efficient scaffold for building molecular complexity.

Cross-coupling reactivity
Class-level
C-Br BDE ~339 kJ/mol vs. C-Cl ~402 kJ/mol; bromo facilitates oxidative addition
C-Br may enable milder Pd-coupling conditions
Class-level bond energy comparison; verify under specific conditions
Cross-Coupling Suzuki-Miyaura Building Blocks

4-(2-Bromophenyl)-4-oxobutyric Acid Applications


Pyrroloquinoline Alkaloid Synthesis

This compound is the optimal and documented starting material for the total synthesis of trigonoine B and related N-substituted 4-aminopyrrolo[2,3-c]quinoline frameworks. Its unique ortho-bromo configuration is essential for the key electrocyclization step that forms the complex heterocyclic core, a transformation that cannot be achieved with its meta- or para-bromo isomers [1].

Medicinal Chemistry Lead Optimization

For structure-activity relationship (SAR) studies where an ortho-substituent is required to explore a specific chemical space or binding pocket, 4-(2-bromophenyl)-4-oxobutyric acid provides a distinct physicochemical profile. Its predicted pKa of 4.39 and LogP of 1.7 differentiate it from the meta-isomer (pKa 4.49, LogP 2.0), potentially leading to different ADME properties in a lead series [2].

Palladium-Catalyzed Cross-Coupling

When the synthetic plan involves elaborating the phenyl ring through cross-coupling chemistry, this ortho-bromo compound is the reagent of choice. Its highly reactive C-Br bond facilitates efficient oxidative addition, making it a far more versatile building block for Suzuki, Heck, and other Pd-catalyzed reactions compared to the less reactive ortho-chloro analog [3].

Mechanistic Studies of Ortho-Substituent Effects

This compound serves as a valuable probe for studying steric and electronic effects in reactions of γ-keto acids. Its distinct reactivity profile in oxidation reactions, influenced by the ortho-bromo group, makes it a key tool for investigating reaction mechanisms and substituent effects, offering a contrasting case to para- and meta-substituted analogs [4].

Application
Selection Property
Validation Focus
Pyrroloquinoline alkaloid synthesis
Ortho-bromo substitution for key electrocyclization
Synthetic route reproducibility; isomer specificity
Lead series ADME profiling
Predicted pKa and LogP of ortho-substituted scaffold
Experimental pKa/LogP confirmation; PK profile review
Cross-coupling scaffold elaboration
C-Br bond reactivity for oxidative addition
Cross-coupling efficiency; comparison with chloro analog
Ortho-substituent mechanistic studies
Distinct oxidation reactivity profile
Reaction mechanism elucidation; class-level oxidation review

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